molecular formula C13H15IN2O4S B3160315 4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866039-54-5

4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3160315
CAS No.: 866039-54-5
M. Wt: 422.24 g/mol
InChI Key: MWTGDOBJGWILPQ-UHFFFAOYSA-N
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Description

  • Reagents: : 4-iodobenzenesulfonyl chloride

  • Conditions: : React with 2,5-dimethyl-3-pyrazolone in the presence of a base like pyridine

  • Step 3: Addition of the Hydroxyethyl Group

    • Reagents: : Ethylene oxide or ethylene chlorohydrin

    • Conditions: : React with the intermediate product in an alkaline medium

  • Industrial Production Methods

    While specific large-scale industrial methods are often proprietary, the typical process would involve optimized versions of these steps under controlled conditions to maximize yield and purity, utilizing advanced techniques like continuous flow reactors and automated synthesis systems.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of the Pyrazolone Core

      • Reagents: : Ethyl acetoacetate and hydrazine hydrate

      • Conditions: : Reflux in ethanol to form the 2,5-dimethyl-3-pyrazolone

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation and Reduction

      • Oxidation: : It can undergo oxidation reactions, especially at the hydroxyethyl group.

      • Reduction: : The sulfonyl group can be reduced under certain conditions, affecting the compound's reactivity.

    • Substitution Reactions

      • Both the hydroxyethyl and iodophenyl groups can be sites for nucleophilic substitution.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or peracids under mild to moderate conditions.

    • Reduction: : Hydrogenation in the presence of a palladium catalyst.

    • Substitution: : Nucleophiles like alkoxides, amines under basic or acidic conditions.

    Major Products

    • Oxidation: : Conversion to ketones or carboxylic acids.

    • Reduction: : Removal of the sulfonyl group resulting in simpler pyrazolone derivatives.

    • Substitution: : Various substituted pyrazolones depending on the nucleophiles used.

    Scientific Research Applications

    Chemistry

    • Intermediate in Synthesis: : Used as a building block for more complex organic molecules.

    Biology

    • Enzyme Inhibition: : Potential to act as an inhibitor for enzymes that recognize sulfonyl or iodophenyl groups.

    Medicine

    • Pharmacological Potential:

    Industry

    • Material Science: : Potential use in the creation of novel materials, especially where unique molecular interactions are required.

    Mechanism of Action

    • Effect Mechanism: : This compound's actions are typically driven by its ability to interact with biological macromolecules through its multiple functional groups.

    • Molecular Targets and Pathways: : Targets can include various enzymes and receptors that recognize and bind to the sulfonyl or iodophenyl groups, affecting cellular processes and pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-(2-Hydroxyethyl)-1-phenyl-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: : Similar structure without the iodine and sulfonyl groups.

    • 4-(2-Hydroxyethyl)-1-[(4-nitrophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: : Contains a nitro group instead of iodine.

    Uniqueness

    • The combination of iodophenyl and sulfonyl groups in the compound is unique, providing distinct chemical properties and potential for varied applications in research and industry, compared to its analogs.

    This compound offers a fascinating blend of functional groups, making it an exciting subject for scientific exploration and practical application.

    Properties

    IUPAC Name

    4-(2-hydroxyethyl)-1-(4-iodophenyl)sulfonyl-2,5-dimethylpyrazol-3-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H15IN2O4S/c1-9-12(7-8-17)13(18)15(2)16(9)21(19,20)11-5-3-10(14)4-6-11/h3-6,17H,7-8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MWTGDOBJGWILPQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)I)C)CCO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H15IN2O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    422.24 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
    Reactant of Route 2
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
    Reactant of Route 3
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
    Reactant of Route 4
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
    Reactant of Route 5
    Reactant of Route 5
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
    Reactant of Route 6
    Reactant of Route 6
    4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

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